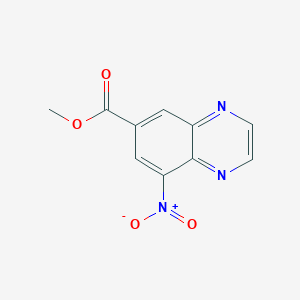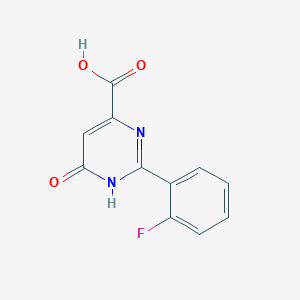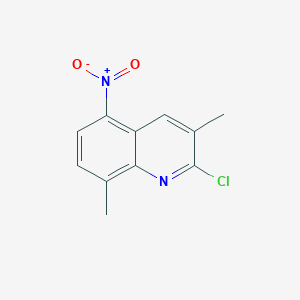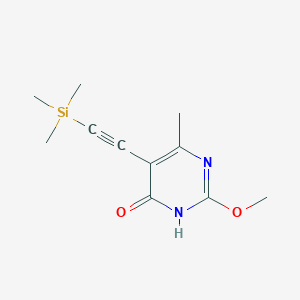
5-Chloro-4-(4-methoxyphenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlor-4-(4-Methoxyphenoxy)pyrimidin ist eine chemische Verbindung, die zur Pyrimidin-Familie gehört. Diese ist durch einen sechsgliedrigen Ring gekennzeichnet, der zwei Stickstoffatome an den Positionen 1 und 3 enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-4-(4-Methoxyphenoxy)pyrimidin beinhaltet typischerweise die Kondensation von 4-Methoxyphenol mit 5-Chlor-2,4-dichlorpyrimidin. Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt. Die Reaktion verläuft über einen nukleophilen aromatischen Substitutionsmechanismus, bei dem das Methoxyphenol als Nukleophil fungiert und das Chloratom am Pyrimidinring verdrängt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-Chlor-4-(4-Methoxyphenoxy)pyrimidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von großen Reaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Reaktionsgemisch wird typischerweise mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um das Endprodukt zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Chlor-4-(4-Methoxyphenoxy)pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Nukleophile Substitution: Das Chloratom am Pyrimidinring kann durch verschiedene Nukleophile wie Amine, Thiole und Alkoxide substituiert werden.
Oxidation: Die Methoxygruppe kann zu einem entsprechenden Aldehyd oder einer Carbonsäure oxidiert werden.
Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen zu Dihydropyrimidinderivaten reduziert werden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriummethoxid, Kaliumthiolat und primäre Amine in Lösungsmitteln wie DMF oder DMSO.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren oder basischen Bedingungen.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.
Hauptsächlich gebildete Produkte
Nukleophile Substitution: Substituierte Pyrimidinderivate mit verschiedenen funktionellen Gruppen.
Oxidation: Aldehyd- oder Carbonsäurederivate.
Reduktion: Dihydropyrimidinderivate.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-(4-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Es dient als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen Antikrebs-, Antiviral- und entzündungshemmenden Wirkungen.
Pflanzenschutzmittel: Es wird bei der Entwicklung von Herbiziden und Fungiziden eingesetzt, da es bestimmte Enzyme in Pflanzen und Pilzen hemmen kann.
Materialwissenschaften: Die Verbindung wird hinsichtlich ihrer potenziellen Verwendung bei der Synthese von fortschrittlichen Materialien untersucht, einschließlich Polymeren und Nanomaterialien.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-4-(4-Methoxyphenoxy)pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet und so verhindert, dass das Substrat an das Enzym gelangt. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Unterdrückung der Zellproliferation in Krebszellen oder der Hemmung des Pilzwachstums .
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of fungal growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Methoxyphenoxy)pyrimidin: Fehlt das Chloratom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
5-Chlor-2,4-dimethoxypyrimidin: Enthält zwei Methoxygruppen, was seine chemischen Eigenschaften und Anwendungen verändern kann.
5-Chlor-4-(4-hydroxyphenoxy)pyrimidin: Die Hydroxylgruppe kann seine Reaktivität im Vergleich zur Methoxygruppe deutlich verändern.
Einzigartigkeit
5-Chlor-4-(4-Methoxyphenoxy)pyrimidin ist aufgrund des Vorhandenseins sowohl eines Chloratoms als auch einer Methoxyphenoxygruppe einzigartig, die ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke .
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
5-chloro-4-(4-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-10(12)6-13-7-14-11/h2-7H,1H3 |
InChI-Schlüssel |
CWZLJIPWOBIRNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=NC=NC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)

![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)

